molecular formula C6H12O6 B12947209 (2S,3S,4R,5R)-2,3,4,5,6-pentahydroxy(1,2-13C2)hexanal

(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxy(1,2-13C2)hexanal

Cat. No.: B12947209
M. Wt: 182.14 g/mol
InChI Key: GZCGUPFRVQAUEE-KEORKCHZSA-N
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Description

(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxy(1,2-13C2)hexanal is a stereoisomer of a hexose sugar derivative. This compound is characterized by its five hydroxyl groups and an aldehyde group, making it a polyhydroxy aldehyde. The presence of isotopic carbon-13 labeling at positions 1 and 2 makes it useful in various scientific studies, particularly in metabolic and structural analysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,4R,5R)-2,3,4,5,6-pentahydroxy(1,2-13C2)hexanal typically involves the following steps:

    Starting Material: The synthesis begins with a suitable hexose sugar, such as glucose.

    Isotopic Labeling: Carbon-13 isotopes are introduced at specific positions using labeled precursors.

    Oxidation: The primary alcohol group at the anomeric carbon is oxidized to form the aldehyde group.

    Purification: The compound is purified using chromatographic techniques to ensure the correct stereochemistry and isotopic labeling.

Industrial Production Methods

Industrial production of this compound may involve biotechnological methods, such as fermentation using genetically modified microorganisms that incorporate carbon-13 isotopes into the sugar backbone. This method ensures high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxy(1,2-13C2)hexanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: Hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or nitric acid.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products

    Oxidation: (2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid.

    Reduction: (2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanol.

    Substitution: Various ethers or esters depending on the substituent.

Scientific Research Applications

(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxy(1,2-13C2)hexanal is used in several scientific research fields:

    Chemistry: Used as a labeled standard in NMR spectroscopy to study molecular structures.

    Biology: Employed in metabolic studies to trace the pathways of carbohydrate metabolism.

    Medicine: Investigated for its potential role in understanding diseases related to carbohydrate metabolism, such as diabetes.

    Industry: Utilized in the production of labeled compounds for research and development.

Mechanism of Action

The compound exerts its effects primarily through its interactions with enzymes involved in carbohydrate metabolism. The isotopic labeling allows researchers to track the compound’s incorporation and transformation within biological systems, providing insights into metabolic pathways and enzyme mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Glucose: A common hexose sugar with similar hydroxyl and aldehyde groups but without isotopic labeling.

    Galactose: Another hexose sugar with a different stereochemistry.

    Mannose: A hexose sugar with a different arrangement of hydroxyl groups.

Uniqueness

The uniqueness of (2S,3S,4R,5R)-2,3,4,5,6-pentahydroxy(1,2-13C2)hexanal lies in its specific stereochemistry and isotopic labeling, which make it a valuable tool for detailed structural and metabolic studies.

Properties

Molecular Formula

C6H12O6

Molecular Weight

182.14 g/mol

IUPAC Name

(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxy(1,2-13C2)hexanal

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i1+1,3+1

InChI Key

GZCGUPFRVQAUEE-KEORKCHZSA-N

Isomeric SMILES

C([C@H]([C@H]([C@@H]([13C@@H]([13CH]=O)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Origin of Product

United States

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